molecular formula C17H8Cl2FN3O2S B2850355 6,8-Dichloro-3-[5-(2-fluoro-phenylamino)-[1,3,4]thiadiazol-2-yl]-chromen-2-one CAS No. 326913-84-2

6,8-Dichloro-3-[5-(2-fluoro-phenylamino)-[1,3,4]thiadiazol-2-yl]-chromen-2-one

Cat. No.: B2850355
CAS No.: 326913-84-2
M. Wt: 408.23
InChI Key: NARZPCMTHLCMSZ-UHFFFAOYSA-N
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Description

6,8-Dichloro-3-[5-(2-fluoro-phenylamino)-[1,3,4]thiadiazol-2-yl]-chromen-2-one is a useful research compound. Its molecular formula is C17H8Cl2FN3O2S and its molecular weight is 408.23. The purity is usually 95%.
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Scientific Research Applications

  • Chemistry: Used as a building block in organic synthesis and heterocyclic chemistry.

  • Biology: Studied for its interaction with biomolecules like proteins and enzymes.

  • Medicine: Potential therapeutic agent with antimicrobial, anticancer, and anti-inflammatory properties.

  • Industry: Employed in the development of dyes, pigments, and agrochemicals.

Mechanism of Action: The compound's biological activity is primarily due to:

  • Molecular Targets: Enzymes like kinases, phosphatases, and various receptors.

  • Pathways: Disrupts cellular signaling pathways, influences gene expression, and induces apoptosis in cancer cells. The specific mechanism depends on its interaction with target proteins and the subsequent molecular cascade.

Comparison with Similar Compounds: Compared to other chromen-2-one and thiadiazole derivatives, 6,8-Dichloro-3-[5-(2-fluoro-phenylamino)-[1,3,4]thiadiazol-2-yl]-chromen-2-one stands out due to:

  • Enhanced Potency: The combination of chlorine and fluorine enhances its reactivity and potency.

  • Unique Structure: The fusion of chromen-2-one and thiadiazole rings offers a distinct scaffold for drug design.

Comparison with Similar Compounds

  • 6,8-Dichloro-chromen-2-one

  • 3-[5-(2-Chloro-phenylamino)-[1,3,4]thiadiazol-2-yl]-chromen-2-one

Properties

IUPAC Name

6,8-dichloro-3-[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8Cl2FN3O2S/c18-9-5-8-6-10(16(24)25-14(8)11(19)7-9)15-22-23-17(26-15)21-13-4-2-1-3-12(13)20/h1-7H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARZPCMTHLCMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NN=C(S2)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8Cl2FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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